molecular formula C9H5ClN2O2 B1349893 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile CAS No. 78583-88-7

3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile

Cat. No. B1349893
CAS RN: 78583-88-7
M. Wt: 208.6 g/mol
InChI Key: PWJDADFQYZTUAQ-UHFFFAOYSA-N
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Description

3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile, also known as 3-chloro-3-nitroacrylonitrile, is a synthetic organic compound with a molecular formula of C8H5ClN2O2. It is a colorless solid that is soluble in organic solvents such as benzene and chloroform. It is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of polymers, including polyacrylonitrile and polyurethane.

Scientific Research Applications

Anticancer Activity

The compound has been used in the synthesis of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which have shown promising anticancer activity . These hybrid molecules have been tested against various cancer cell lines, including gastric cancer (AGS), human colon cancer (DLD-1), and breast cancer (MCF-7 and MDA-MB-231), and have shown significant antimitotic activity .

Role in Apoptosis Induction

The compound plays a significant role in apoptosis induction, a process that leads to programmed cell death, which is crucial in cancer treatment . It has been found to decrease mitochondrial membrane potential and increase caspase-9 and caspase-8 concentrations, which are key players in the apoptosis pathway .

Potential Anti-Breast Cancer Molecule

A derivative of the compound, 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, has been identified as a potential anti-breast cancer molecule . It has shown high cytotoxic and antiproliferative activity in MCF-7 and MDA-MB-231 breast cancer cells .

Role in Drug Design

The compound’s structural fragments, thiazolidinone and (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene, have been found effective in the design of potential anticancer agents . The nature of the substituent in the 5 position and the 3 position of the core heterocycle significantly influences the anticancer cytotoxicity levels of 4-thiazolidinone derivatives .

Reactivity Descriptors

The compound’s reactivity descriptors, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), dipole moment (µ), and the energy gap (ΔE gap), have been evaluated in various studies . These properties are crucial in understanding the compound’s reactivity and stability.

Second Harmonic Generation (SHG) Efficiency

A pyridine-based chalcone derivative with two electron donor groups substituted at the meta and ortho positions of the phenylene ring, which includes a similar structure to our compound, showed a rise in SHG efficiency . SHG is a nonlinear optical process, and materials with high SHG efficiency have applications in optoelectronics, telecommunications, and medical diagnostics .

properties

IUPAC Name

3-chloro-3-(4-nitrophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJDADFQYZTUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374021
Record name 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2757728

CAS RN

78583-88-7
Record name 3-Chloro-3-(4-nitrophenyl)-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78583-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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